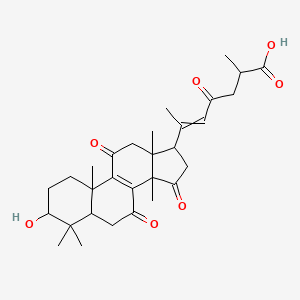

Ganoderenic Acid H

Description

Properties

IUPAC Name |

6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21-22,34H,8-9,11-14H2,1-7H3,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBOKJLQZQAVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ganoderenic Acid H: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic Acid H, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes its key biological activities with quantitative data, and elucidates its mechanism of action through specific signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction and Discovery

Ganoderma lucidum, commonly known as Reishi or Lingzhi, has a long history of use in traditional Asian medicine. Its therapeutic properties are attributed to a rich diversity of bioactive compounds, among which the triterpenoids, particularly ganoderic acids, are of significant interest. This compound is one such compound, first isolated and characterized from the fruiting bodies of Ganoderma lucidum. Its discovery was part of broader investigations into the chemical constituents of this mushroom, which have unveiled a vast array of structurally diverse and biologically active molecules.

Experimental Protocols

Extraction of Total Triterpenoids from Ganoderma lucidum

A widely adopted and optimized method for the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum involves solvent extraction.

Protocol:

-

Preparation of Material: The dried fruiting bodies of Ganoderma lucidum are first pulverized into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered mushroom is then subjected to extraction with 95-100% ethanol. An optimized condition reported for maximizing the yield of Ganoderic Acid H is extraction with 100% ethanol at 60.22°C for 6 hours[1][2]. The extraction is typically performed multiple times (e.g., three times) to ensure maximum recovery of the target compounds.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The triterpenoid fraction is typically enriched in the ethyl acetate phase.

Isolation and Purification of this compound

The isolation of pure this compound from the crude triterpenoid extract is a multi-step process involving various chromatographic techniques.

Protocol:

-

Silica Gel Column Chromatography: The crude triterpenoid extract is subjected to column chromatography on a silica gel stationary phase. Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase C18 Column Chromatography: Fractions enriched with this compound are pooled and further purified using reversed-phase C18 column chromatography. A gradient of methanol and water or acetonitrile and water is commonly used as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): The final purification step to obtain highly pure this compound is typically performed using preparative or semi-preparative HPLC on a C18 column. This allows for the separation of closely related triterpenoids.

-

Recrystallization: The purified this compound can be recrystallized from a suitable solvent (e.g., methanol) to obtain a crystalline solid.

Experimental Workflow for Isolation and Purification of this compound

Caption: Workflow for the isolation of this compound.

Structural Characterization

The structure of isolated this compound is elucidated and confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure and stereochemistry of the molecule.

Biological Activities and Quantitative Data

This compound exhibits a range of significant biological activities. The following table summarizes the key quantitative data associated with these activities.

| Biological Activity | Assay | Target Organism/Cell Line | IC50 / Activity | Reference |

| Anti-HIV-1 Activity | HIV-1 Protease Inhibition Assay | HIV-1 Protease | 200 µM | [3] |

| Antihypertensive Activity | Angiotensin-Converting Enzyme (ACE) Inhibition Assay | Rabbit Lung ACE | 26 µM | [3] |

| Anticancer Activity | Cell Proliferation Assay | MDA-MB-231 (Human Breast Cancer) | Growth suppression observed | [4] |

| Colony Formation Assay | MDA-MB-231 (Human Breast Cancer) | Colony formation reduction | ||

| Cell Migration Assay | MDA-MB-231 (Human Breast Cancer) | Migration reduction |

Note: The yield of pure this compound can vary significantly depending on the source of the Ganoderma lucidum, the extraction method, and the purification efficiency. Reports often provide yields for total triterpenoids, which can range from low percentages to higher values with optimized methods.

Experimental Protocols for Biological Assays

Anti-HIV-1 Protease Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of HIV-1 protease, an enzyme crucial for the replication of the HIV virus. The assay typically uses a synthetic peptide substrate that releases a fluorescent or chromogenic product upon cleavage by the protease.

Protocol:

-

Reagents and Materials: HIV-1 protease, a fluorogenic or chromogenic substrate, assay buffer, and a microplate reader.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the HIV-1 protease enzyme, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO). A control group without the inhibitor is also prepared.

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: The reaction is initiated by adding the substrate to all wells.

-

Measurement: The fluorescence or absorbance is measured over time using a microplate reader. The rate of product formation is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. The assay often uses the substrate hippuryl-L-histidyl-L-leucine (HHL), which is cleaved by ACE to produce hippuric acid.

Protocol:

-

Reagents and Materials: Angiotensin-Converting Enzyme (from rabbit lung), HHL substrate, borate buffer, and an HPLC system or a spectrophotometer.

-

Reaction Setup: In a reaction tube, combine the ACE enzyme solution with varying concentrations of this compound. A control reaction without the inhibitor is also prepared.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period.

-

Substrate Addition: The enzymatic reaction is initiated by adding the HHL substrate.

-

Incubation: The reaction is allowed to proceed at 37°C for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by adding a strong acid, such as hydrochloric acid.

-

Quantification of Hippuric Acid: The amount of hippuric acid produced is quantified. This can be done by extracting the hippuric acid with a solvent like ethyl acetate and measuring its absorbance at 228 nm using a spectrophotometer, or by separating and quantifying it using HPLC.

-

Data Analysis: The percentage of ACE inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Signaling Pathway Modulation

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of this compound. A significant finding is its ability to modulate key signaling pathways involved in cancer progression.

Inhibition of AP-1 and NF-κB Signaling Pathways

In human breast cancer cells (MDA-MB-231), this compound has been shown to suppress cell growth and invasive behavior by inhibiting the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).

-

AP-1 (Activator Protein-1): A transcription factor that regulates gene expression in response to various stimuli, including stress, growth factors, and cytokines. It plays a crucial role in cell proliferation and differentiation.

-

NF-κB (Nuclear Factor-kappa B): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB regulation is linked to cancer, inflammatory, and autoimmune diseases.

The inhibition of these transcription factors by this compound leads to the downregulation of their target genes, which are involved in cell cycle progression and invasion.

Signaling Pathway of this compound in Breast Cancer Cells

Caption: Inhibition of AP-1 and NF-κB signaling by this compound.

Conclusion

This compound stands out as a promising bioactive compound from Ganoderma lucidum with well-documented anti-HIV, antihypertensive, and anticancer properties. The detailed experimental protocols for its isolation and biological evaluation provided in this guide offer a solid foundation for further research and development. The elucidation of its specific inhibitory effects on the AP-1 and NF-κB signaling pathways provides critical insights into its mechanism of action and highlights its potential as a lead compound for the development of novel therapeutics. Further investigations are warranted to explore its full therapeutic potential and to optimize its production and delivery for clinical applications.

References

Physicochemical Properties of Ganoderenic Acid H: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic Acid H is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This fungus, revered for centuries in traditional medicine, is a rich source of bioactive compounds, among which ganoderic acids have garnered significant scientific interest for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and a visualization of its known signaling pathways, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

| Property | Value | Citation |

| Systematic Name | 12β-(acetyloxy)-3β-hydroxy-7,11,15,23-tetraoxo-lanost-8-en-26-oic acid | |

| CAS Number | 98665-19-1 | |

| Molecular Formula | C₃₂H₄₄O₉ | |

| Molecular Weight | 572.7 g/mol | |

| Physical Description | Crystalline solid, Powder | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |

| UV (λmax) | 255 nm | |

| Melting Point (°C) | Data not available | |

| Ganoderic Acid D | 218 - 220 | |

| Ganoderic Acid G | 224 - 226 | |

| Ganoderenic Acid D | 218 - 220 |

Spectral Data

Detailed spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are crucial for the unequivocal identification and structural elucidation of this compound. While the use of these techniques for its characterization is widely reported, comprehensive peak lists and spectra are not consistently available in public databases. Researchers are advised to consult specialized analytical laboratories or dedicated natural product libraries for detailed spectral information.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, analysis, and biological evaluation of this compound.

Extraction and Isolation of this compound from Ganoderma lucidum

This protocol describes a general method for the extraction and purification of ganoderic acids, including this compound, from the fruiting bodies of Ganoderma lucidum.

a. Extraction:

-

Grinding: Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder.

-

Ethanol Extraction: Suspend the powder in 95% ethanol. Perform reflux extraction for 2-3 hours. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Isolation and Purification:

-

Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate. Collect the ethyl acetate fraction, which will contain the triterpenoids.

-

Silica Gel Column Chromatography: Concentrate the ethyl acetate fraction and subject it to silica gel column chromatography. Elute the column with a gradient of chloroform and methanol.

-

Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing ganoderic acids.

-

Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions rich in this compound and subject them to preparative HPLC for final purification.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water (acidified with a small percentage of formic acid or acetic acid).

-

Detection: UV detector at 252 nm.

-

-

Crystallization: Collect the purified this compound fraction and crystallize it from a suitable solvent system (e.g., methanol/water) to obtain a pure crystalline solid.

Analytical High-Performance Liquid Chromatography (HPLC) of this compound

This protocol is for the quantitative analysis of this compound in an extract or purified sample.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using acetonitrile and 0.1% aqueous acetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 252 nm.

-

Injection Volume: 10-20 µL.

-

Quantification: Use a calibration curve prepared with a certified reference standard of this compound.

Cell-Based Assays for Biological Activity

a. Cell Proliferation (MTT) Assay:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration in the medium kept below 0.1%) for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

b. Cell Migration (Wound Healing) Assay:

-

Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

-

Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound.

-

Image Acquisition: Capture images of the wound at 0 hours and after a specific time period (e.g., 24 or 48 hours).

-

Analysis: Measure the width of the wound at different time points to determine the rate of cell migration.

c. Western Blot Analysis:

-

Protein Extraction: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., Cdk4, uPA, and loading controls like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway

This compound has been shown to exert its anti-cancer effects, particularly in breast cancer, by modulating key signaling pathways that control cell growth, proliferation, and invasion. The primary mechanism involves the inhibition of the transcription factors AP-1 (Activator Protein-1) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

Inhibitory signaling pathway of this compound.

The diagram illustrates that this compound inhibits the activity of AP-1 and NF-κB. This inhibition leads to the downregulation of Cyclin-dependent kinase 4 (Cdk4) expression, a key regulator of the cell cycle, thereby reducing cell proliferation. Concurrently, the inhibition of NF-κB suppresses the secretion of urokinase-type plasminogen activator (uPA), an enzyme critically involved in cancer cell invasion and metastasis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the anti-cancer properties of this compound.

Workflow for investigating this compound's anti-cancer effects.

Conclusion

This compound is a promising bioactive compound from Ganoderma lucidum with well-defined physicochemical properties and significant anti-cancer potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore its therapeutic applications. Future studies should focus on elucidating its detailed molecular interactions, pharmacokinetic and pharmacodynamic profiles, and its efficacy in in vivo models to pave the way for its potential development as a novel anti-cancer agent.

An In-depth Technical Guide to the Biosynthesis of Ganoderenic Acid H in Ganoderma Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic Acid H, a highly oxygenated lanostane-type triterpenoid from Ganoderma species, exhibits significant pharmacological potential. Understanding its biosynthesis is pivotal for optimizing production and enabling synthetic biology approaches for novel drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, from the precursor lanosterol through a series of oxidative modifications catalyzed primarily by cytochrome P450 monooxygenases. We present a putative enzymatic pathway, detail the complex regulatory networks that govern its production, and provide established experimental protocols for its extraction and quantification. All quantitative data are summarized for comparative analysis, and key pathways are visualized through diagrams to facilitate a deeper understanding of the molecular processes.

Introduction

Ganoderma species, particularly Ganoderma lucidum, have been a cornerstone of traditional medicine for centuries, valued for their diverse therapeutic properties. The primary bioactive constituents responsible for many of these effects are the ganoderic acids (GAs), a class of triterpenoids. Among these, this compound (GA-H) has garnered interest for its potential biological activities. The biosynthesis of GAs is a complex process that begins with the cyclization of squalene to form lanosterol, which then undergoes a series of extensive oxidative modifications, including hydroxylations, oxidations, and acetylations, primarily catalyzed by cytochrome P450 enzymes (CYPs)[1][2]. While the complete enzymatic cascade for every GA is not fully elucidated, significant progress has been made in identifying key enzymes and regulatory factors. This guide synthesizes the current knowledge with a specific focus on the biosynthesis of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the mevalonate (MVA) pathway, which produces the universal triterpenoid precursor, lanosterol. The subsequent modifications of the lanosterol backbone are the defining steps in the formation of the vast array of ganoderic acids.

From Mevalonate to Lanosterol: The Upstream Pathway

The initial stages of GA-H biosynthesis are common to all triterpenoids in Ganoderma. Acetyl-CoA is converted to lanosterol through the MVA pathway. Key enzymes in this upstream pathway include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS)[3]. Overexpression of these enzymes has been shown to increase the overall pool of lanosterol, thereby enhancing the production of downstream GAs[3].

The Putative Pathway from Lanosterol to this compound

The transformation of lanosterol to this compound involves a series of oxidative modifications. Based on the structure of this compound (C₃₂H₄₄O₉)[4], which features keto groups at C-7, C-11, and C-15, a hydroxyl group at C-3, an acetyl group at C-12, and an oxidized side chain, a putative pathway can be constructed. This process is largely mediated by a cascade of cytochrome P450 enzymes. While the exact sequence and specific enzymes for each step in GA-H synthesis are still under investigation, several key CYPs have been identified in Ganoderma that perform analogous reactions.

Key Enzymatic Steps (Putative):

-

Initial Oxidation of the Side Chain (C-26): The biosynthesis is thought to initiate with the oxidation of the lanosterol side chain at the C-26 position. This is a three-step process catalyzed by a single CYP, such as CYP5150L8, which converts the C-26 methyl group into a carboxylic acid, forming 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA).

-

Hydroxylation and Oxidation of the Lanostane Core: Subsequent modifications involve a series of hydroxylation and oxidation reactions on the tetracyclic ring system. Different CYPs are responsible for modifications at specific carbon atoms.

-

Formation of Keto Groups (C-7, C-11, C-15): The formation of keto groups at positions C-7, C-11, and C-15 is a critical step.

-

Acetylation at C-12: The addition of an acetyl group at the C-12 position is likely catalyzed by an acetyltransferase.

-

Further Side-Chain Modification: The side chain undergoes further modifications to achieve the final structure of this compound.

The following diagram illustrates the proposed biosynthetic pathway from lanosterol to this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a complex network of signaling molecules and transcription factors that respond to both developmental cues and environmental stimuli.

Signaling Molecules

Several second messengers have been identified to play a role in the regulation of ganoderic acid biosynthesis:

-

Reactive Oxygen Species (ROS): Often act as signaling molecules that can trigger secondary metabolite production.

-

Cyclic Adenosine Monophosphate (cAMP): A ubiquitous second messenger involved in various cellular processes, including the regulation of secondary metabolism.

-

Nitric Oxide (NO): A signaling molecule that has been shown to influence GA biosynthesis.

-

Calcium Ions (Ca²⁺): An essential signaling ion that can modulate the activity of various enzymes and transcription factors involved in the pathway.

Transcription Factors

A number of transcription factors have been identified that regulate the expression of genes in the ganoderic acid biosynthetic pathway:

-

LaeA: A global regulator of secondary metabolism in fungi, shown to positively regulate GA biosynthesis.

-

PacC: A pH-responsive transcription factor.

-

AreA: A nitrogen metabolite repression regulator.

-

MADS1, GlSwi6, CRZ1: Other transcription factors implicated in fungal development and secondary metabolism.

-

WC-2: A blue light receptor that positively regulates GA biosynthesis.

The interplay of these signaling molecules and transcription factors forms a complex regulatory network that ultimately controls the production of this compound.

Quantitative Data on Ganoderic Acid Production

The yield of this compound and other ganoderic acids can vary significantly depending on the Ganoderma species, strain, culture conditions, and extraction method. Genetic engineering approaches have shown promise in enhancing production.

Table 1: Quantitative Yields of Ganoderic Acids in Ganoderma Species

| Ganoderic Acid | Species/Strain | Culture/Extraction Condition | Yield | Reference |

| This compound | G. lucidum | Triterpenoid Enriched Fraction | 23.9% (w/w) of total dry weight of fraction | |

| Ganoderic Acid A | Ganoderma spp. (various Indian isolates) | Cultivated fruiting bodies | 827.50 - 2010.36 µg/g | |

| Ganoderic Acid B | Ganoderma spp. (various Indian isolates) | Cultivated fruiting bodies | 16.64 - 916.89 µg/g | |

| Total GAs | G. lucidum (tHMGR overexpression) | Submerged culture | ~29.4 mg/g (dry weight) | |

| Total GAs | G. lucidum (wild type) | Submerged culture | ~14.1 mg/g (dry weight) | |

| HLDOA | Engineered S. cerevisiae (expressing CYP5150L8) | Yeast fermentation | 14.5 mg/L | |

| DHLDOA | Engineered S. cerevisiae (expressing CYP5150L8 & CYP5139G1) | Yeast fermentation | 2.2 mg/L |

Experimental Protocols

Accurate quantification and analysis of this compound require robust and validated experimental protocols. The following sections detail common methodologies for extraction and HPLC analysis.

Extraction of Ganoderic Acids from Ganoderma Fruiting Bodies

This protocol describes a standard method for the solvent extraction of triterpenoids from dried Ganoderma fruiting bodies.

Materials:

-

Dried and powdered Ganoderma lucidum fruiting bodies

-

95% Ethanol

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Ultrasonic bath

-

Rotary evaporator

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh 10 kg of chipped Ganoderma lucidum fruiting bodies and extract with 20 L of 95% ethanol at 80°C three times.

-

Filter the extract and remove the ethanol under reduced pressure using a rotary evaporator.

-

For a smaller scale, take a 500 mg sample of a G. lucidum extract and dissolve it in 25 mL of ethyl acetate. Sonicate for 30 minutes and filter. Repeat the extraction of the insoluble material two more times.

-

Combine the ethyl acetate extracts and evaporate to dryness.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL) for LC-MS analysis.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

Quantification of this compound by HPLC-UV

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of ganoderic acids.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity HPLC system or equivalent, with a UV detector.

-

Column: Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase A: 0.1% Acetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient of acetonitrile is typically used for optimal separation. An example gradient is as follows: 0 min, 25% B; 35 min, 35% B; 45 min, 45% B; up to 90 min with increasing concentration of B.

-

Flow Rate: 0.6 - 1.0 mL/min.

-

Detection Wavelength: 252 nm or 254 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in methanol to generate a calibration curve.

-

Inject the prepared standards and samples onto the HPLC system.

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the samples by integrating the peak area and using the calibration curve.

Conclusion

The biosynthesis of this compound in Ganoderma species is a multifaceted process involving the upstream mevalonate pathway and a series of downstream oxidative modifications of the lanosterol scaffold, primarily catalyzed by cytochrome P450 enzymes. The production is intricately regulated by a network of signaling molecules and transcription factors. While a definitive, step-by-step pathway for this compound remains to be fully elucidated, ongoing research continues to identify and characterize the key enzymatic players. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field, facilitating further investigation into the biosynthesis of this promising bioactive compound and paving the way for its enhanced production and potential therapeutic applications.

References

- 1. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderic Acid H | C32H44O9 | CID 73657194 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ganoderenic Acid H: A Technical Guide for Researchers

Introduction: Ganoderenic Acid H is a lanostane-type triterpenoid isolated from fungi of the Ganoderma genus, which are renowned in traditional medicine. As with other ganoderic and ganoderenic acids, it is of significant interest to researchers in pharmacology and drug development due to the diverse biological activities exhibited by this class of compounds. The structural elucidation and unambiguous identification of these complex natural products rely heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

This technical guide provides a consolidated overview of the available spectroscopic data for this compound. It is intended to serve as a comprehensive resource for scientists involved in natural product chemistry, quality control, and drug discovery, offering detailed data tables, experimental protocols, and workflow visualizations to support their research endeavors.

Spectroscopic Data Summary

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information on the molecular weight and elemental composition of a compound, and its fragmentation patterns offer valuable clues about its structure. The data presented below is based on Liquid Chromatography-Mass Spectrometry (LC-MS) analysis with an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode.

| Ion Species | Observed m/z | Interpretation |

| [M+H]⁺ | 513.3 | Protonated Molecular Ion (Calculated for C₃₀H₄₀O₇: 512.27) |

| [M-H₂O+H]⁺ | 495.3 | Loss of one water molecule |

| [M-2H₂O+H]⁺ | 477.3 | Loss of two water molecules |

| Fragment | 383.2 | Corresponds to [M-H₂O+H-130]⁺, indicating a characteristic cleavage of the side chain.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. While specific data for this compound is scarce, the following tables provide expected chemical shift ranges and assignments based on the analysis of closely related Ganoderma triterpenoids.

1.2.1 ¹H-NMR (Proton NMR) Data (Representative) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| H-3 | ~3.20 | dd | Methine proton on carbon bearing a hydroxyl group. |

| H-7 | ~4.88 | dd | Methine proton on carbon bearing a hydroxyl group. |

| H-22 | ~6.05 | s | Olefinic proton in the side chain. |

| Methyl Protons (s) | 0.80 - 1.40 | s | Signals for C-18, C-19, C-28, C-29, C-30 methyl groups. |

| Methyl Protons (d) | ~1.24 | d | Signal for C-27 methyl group, coupled to H-25. |

| Methylene/Methine | 1.00 - 2.80 | m | Complex region of overlapping signals from the sterol backbone. |

1.2.2 ¹³C-NMR (Carbon-13 NMR) Data (Representative) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Carbon Type | Notes |

| C-3 | ~78.0 | CH | Carbon bearing a hydroxyl group. |

| C-7 | ~70.0 | CH | Carbon bearing a hydroxyl group. |

| C-11, C-15 | 198.0 - 210.0 | C | Ketone carbonyl carbons. |

| C-26 | ~170.0 | C | Carboxylic acid carbonyl carbon. |

| C-8, C-9 | 140.0 - 160.0 | C | Olefinic carbons in the ring system. |

| C-22, C-23 | 120.0 - 145.0 | CH, C | Olefinic carbons in the side chain. |

| Methyl Carbons | 15.0 - 30.0 | CH₃ | C-18, C-19, C-21, C-27, C-28, C-29, C-30. |

| Quaternary Carbons | 35.0 - 55.0 | C | C-4, C-5, C-10, C-13, C-14. |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, carbonyl, and olefinic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Broad, Strong | O-H stretch (from hydroxyl and carboxylic acid groups) |

| 2850 - 2960 | Strong | C-H stretch (from sp³ CH, CH₂, and CH₃ groups) |

| ~1725 | Strong, Sharp | C=O stretch (from ketone groups) |

| ~1705 | Strong, Sharp | C=O stretch (from carboxylic acid group) |

| ~1660 | Medium | C=C stretch (from C=C double bonds in the ring and side chain) |

| 1380 - 1460 | Medium | C-H bend (from CH₂ and CH₃ groups) |

| 1000 - 1200 | Medium | C-O stretch (from hydroxyl and carboxylic acid groups) |

Experimental Protocols

The following protocols describe generalized procedures for the isolation and spectroscopic analysis of this compound from Ganoderma species. These are synthesized from methodologies reported for the analysis of Ganoderma triterpenoids.[1][2]

Isolation and Purification

-

Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum (10 kg) are extracted with 95% ethanol (3 x 20 L) at 80°C. The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.[1]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with chloroform to separate triterpenoids from more polar components. The chloroform layer is collected.

-

Acid-Base Extraction: The chloroform fraction is extracted with an aqueous sodium hydrogen carbonate solution to isolate acidic triterpenoids, including ganoderenic acids. The aqueous layer is then acidified (pH 2-3) with HCl and re-extracted with chloroform.[2]

-

Chromatography: The resulting acidic fraction is subjected to multiple chromatographic steps for purification. This typically involves:

-

Silica Gel Column Chromatography: Elution with a gradient system (e.g., chloroform/acetone) to perform initial fractionation.

-

Reversed-Phase C18 Column Chromatography: Further separation using a water/methanol gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification on a C18 column to yield pure this compound.

-

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, such as a Bruker AMX 400 MHz or 500 MHz instrument.

-

¹H-NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on concentration.

-

-

¹³C-NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: ~220-250 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise.

-

-

2D NMR Experiments: For full structural assignment, a suite of 2D NMR experiments is performed, including COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

Mass Spectrometry (LC-MS)

-

Sample Preparation: A stock solution of purified this compound is prepared in methanol (~1 mg/mL). This is further diluted for analysis.

-

Instrumentation: An HPLC system (e.g., Agilent 1100 series) coupled to a triple-quadrupole or ion-trap mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: Phenomenex Luna C18 (5 µm, 250 mm x 4.6 mm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% aqueous acetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) followed by the MS detector.

-

-

Mass Spectrometer Conditions (APCI, Positive Ion Mode):

-

APCI Temperature: 450°C.

-

Nebulizing Gas Flow: 60 psi.

-

Capillary Voltage: 3500 V.

-

Scan Range: m/z 100 to 1000 Da.

-

Fragmentation: Tandem MS (MS/MS) experiments are performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the purified solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Mattson Series FTIR or Nicolet Magna FTIR-750.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Visualization of Workflows

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow from the raw biological material to the acquisition of final spectroscopic data for this compound.

Logical Workflow for Structure Elucidation

This diagram illustrates how data from different spectroscopic techniques are integrated to determine the chemical structure of a novel compound like this compound.

References

A Comprehensive Technical Guide to Ganoderenic Acid H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ganoderenic Acid H, a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Identification and Molecular Structure

This compound is a lanostane-type triterpene. It is important to note that there can be inconsistencies in the chemical literature and commercial databases regarding the specific compound designated as "this compound". This guide focuses on the well-characterized compound with the CAS number 98665-19-1 , which has a more extensive body of research associated with its biological activities.

Molecular Formula: C₃₂H₄₄O₉[1][2][3]

Molecular Weight: 572.69 g/mol [1][3]

IUPAC Name: (3β,12β)-12-(Acetyloxy)-3-hydroxy-7,11,15,23-tetraoxolanost-8-en-26-oic Acid

Synonyms: Ganoderic Acid H

Molecular Structure:

The chemical structure of this compound (CAS: 98665-19-1) is depicted below:

Image Source: PubChem CID 73657194

An alternative compound, sometimes also referred to as this compound, has the CAS number 120462-48-8 and a molecular formula of C₃₀H₄₀O₇. However, the biological and pharmacological data for this compound are less extensively documented in peer-reviewed literature.

Quantitative Data Summary

The biological activities of this compound have been quantified in several studies. The following table summarizes key inhibitory concentrations (IC₅₀) and other relevant quantitative data.

| Biological Target/Activity | Test System | IC₅₀ / Effect | Reference |

| Angiotensin-Converting Enzyme (ACE) | In vitro enzyme assay | 26 µM | --INVALID-LINK-- |

| HIV-1 Protease | In vitro enzyme assay | 200 µM | --INVALID-LINK-- |

| Breast Cancer Cell Growth (MDA-MB-231) | Cell proliferation and colony formation assays | Suppression of growth and invasive behavior | |

| AP-1 and NF-κB Signaling | MDA-MB-231 cells | Inhibition of transcriptional activity |

Signaling Pathways and Experimental Workflows

The anti-cancer effects of this compound in breast cancer cells are primarily mediated through the inhibition of the AP-1 and NF-κB signaling pathways. This inhibition leads to downstream effects on cell cycle regulation and metastasis.

Caption: Inhibition of AP-1 and NF-κB by this compound.

A general workflow for the extraction, isolation, and analysis of this compound and other triterpenoids from Ganoderma lucidum is outlined below.

Caption: General workflow for this compound isolation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to this compound.

This protocol is a generalized procedure based on common methods for isolating triterpenoids from Ganoderma lucidum.

-

Preparation of Plant Material: The fruiting bodies of Ganoderma lucidum are dried, typically at 60-70°C for 24 hours, and then pulverized into a fine powder.

-

Solvent Extraction: The powdered material is extracted with a suitable solvent, commonly 95% ethanol, at an elevated temperature (e.g., 60°C) for several hours. This process is often repeated multiple times to ensure a high yield.

-

Concentration: The resulting ethanol extract is filtered and then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

-

Fractionation: The crude extract is typically suspended in water and then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions enriched with triterpenoids (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques. This may include open column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound.

-

Structural Elucidation: The purity and structure of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This protocol is a standard method for assessing the effect of compounds on cell viability, as would be used to evaluate this compound's effect on cancer cells like MDA-MB-231.

-

Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of approximately 5x10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, typically DMSO) for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The results are typically expressed as a percentage of the control group's viability.

This is a common in vitro method to screen for ACE inhibitors.

-

Reaction Mixture Preparation: An aqueous solution of the test compound (this compound) is added to a solution containing ACE (e.g., from rabbit lung) and incubated at 37°C for a short period (e.g., 5 minutes).

-

Substrate Addition: A solution of the ACE substrate, such as hippuryl-histidyl-leucine (HHL), is added to the mixture. The reaction is then incubated at 37°C for a longer duration (e.g., 45 minutes).

-

Reaction Termination: The enzymatic reaction is stopped by adding a solution like 3% (w/v) trichloro-triazine (TT) in dioxane.

-

Quantification: The product of the reaction (hippuric acid) is quantified. This can be done by measuring the absorbance of the supernatant at a specific wavelength (e.g., 382 nm) after centrifugation.

-

Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor. The IC₅₀ value is the concentration of the inhibitor required to achieve 50% ACE inhibition.

This fluorometric assay is a standard method for identifying inhibitors of HIV-1 protease.

-

Enzyme and Inhibitor Incubation: A solution of recombinant HIV-1 protease is pre-incubated with the test compound (this compound) or a known inhibitor (control) for a set period (e.g., 15 minutes) at room temperature.

-

Substrate Addition: A fluorogenic HIV-1 protease substrate is added to the mixture to initiate the reaction.

-

Fluorescence Measurement: The fluorescence is measured kinetically over a period of 1-2 hours at 37°C using a fluorescence microplate reader (e.g., excitation at 330 nm and emission at 450 nm).

-

Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction. The IC₅₀ value is then determined from a dose-response curve.

This guide provides a foundational understanding of this compound for scientific and research applications. For further details, it is recommended to consult the primary literature cited.

References

Ganoderenic Acid H: A Comprehensive Technical Guide for Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic Acid H, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in anticancer research. This technical guide provides a detailed overview of the existing literature on this compound, focusing on its mechanism of action, quantitative effects on cancer cells, and the experimental methodologies used to elucidate its properties. While research on this specific ganoderic acid is not as extensive as for some of its analogues, existing studies highlight its potential as a therapeutic agent, particularly in the context of invasive breast cancer.

Anticancer Activity of this compound

This compound has been demonstrated to suppress the growth and invasive behavior of highly invasive human breast cancer cells, specifically the MDA-MB-231 cell line. Its multifaceted anti-tumor activity encompasses the inhibition of cell proliferation, colony formation, and the key processes of metastasis, namely cell adhesion, migration, and invasion.

Quantitative Data

While the available literature robustly demonstrates a concentration-dependent inhibitory effect of this compound on various aspects of cancer cell progression, specific IC50 values are not consistently reported across studies. The primary research available indicates that this compound exerts its effects in a concentration range of 0 to 0.5 mM. For the purpose of this guide, the quantitative effects are summarized from the available graphical data and textual descriptions in the cited literature.

| Cell Line | Assay | Treatment Concentration (mM) | Observed Effect | Reference |

| MDA-MB-231 | Cell Proliferation | 0 - 0.5 | Concentration-dependent decrease in cell number | |

| MDA-MB-231 | Colony Formation | 0 - 0.5 | Concentration-dependent reduction in colony formation | |

| MDA-MB-231 | Cell Adhesion | 0 - 0.5 | Concentration-dependent inhibition of adhesion to vitronectin | |

| MDA-MB-231 | Cell Migration | 0 - 0.5 | Concentration-dependent inhibition of cell migration | |

| MDA-MB-231 | Cell Invasion | 0 - 0.5 | Concentration-dependent inhibition of cell invasion |

Mechanism of Action: Modulation of AP-1 and NF-κB Signaling Pathways

The primary mechanism of action attributed to this compound is the inhibition of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappaB (NF-κB). These transcription factors are crucial regulators of genes involved in cell proliferation, survival, and invasion. By suppressing the activity of AP-1 and NF-κB, this compound leads to the downregulation of their target genes, including Cyclin-Dependent Kinase 4 (Cdk4) and urokinase-type Plasminogen Activator (uPA). The inhibition of Cdk4 contributes to the suppression of cell proliferation, while the reduction in uPA secretion impairs the invasive potential of cancer cells.

Signaling Pathway Diagrams

In Vitro Bioactivity of Ganoderenic Acid H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, are recognized for their diverse pharmacological activities. This technical guide focuses on the in vitro bioactivity of a specific member of this family, Ganoderenic Acid H. While research on this compound is emerging, this document also draws upon the broader knowledge of the Ganoderic acid family to provide a comprehensive overview of potential bioactivities and the experimental frameworks used for their evaluation.

Disclaimer: The available scientific literature on this compound is limited. Much of the detailed experimental data and pathway analysis presented herein is based on studies of other closely related and more extensively researched Ganoderic acids, such as Ganoderic Acid A and DM. This information is provided for contextual understanding and to guide future research, but may not be directly representative of the specific activities of this compound.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the in vitro bioactivity of this compound and other notable Ganoderic acids.

Table 1: Bioactivity of this compound

| Bioactivity | Target | IC50 Value | Reference(s) |

| Enzyme Inhibition | HIV-1 Protease | 0.20 mM | [1] |

| Enzyme Inhibition | Angiotensin-Converting Enzyme (ACE) | Strong Inhibitory Activity (IC50 not specified) | [2] |

Table 2: Cytotoxicity of Various Ganoderic Acids (Not H Isomer)

| Ganoderic Acid Isomer | Cell Line | Assay | IC50 Value | Reference(s) |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 187.6 µM (24h), 203.5 µM (48h) | [3] |

| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 158.9 µM (24h), 139.4 µM (48h) | [3] |

| Ganoderic Acid DM | MCF-7 (Breast Cancer) | Not specified | Not specified, but significant anti-proliferative activity | [4] |

| Ganoderic Acid D | HeLa (Cervical Cancer) | Not specified | 17.3 µM |

Table 3: Anti-inflammatory Activity of Various Ganoderic Acids (Not H Isomer)

| Ganoderic Acid Isomer | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Reference(s) |

| Ganoderic Acid F | NRK-52E | Hypoxia/Reoxygenation | IL-6, COX-2, iNOS | 3.125 - 50 µg/mL | |

| Ganoderic Acid A | BV2 Microglia | LPS | Pro-inflammatory cytokines (in cell lysates) | Not specified |

Table 4: Enzyme Inhibition by Various Ganoderic Acids (Not H Isomer)

| Ganoderic Acid Isomer | Enzyme | Inhibition Type | IC50 / Ki Value | Reference(s) |

| Ganoderic Acid A | CYP3A4 | Non-competitive | IC50: 15.05 µM, Ki: 7.16 µM | |

| Ganoderic Acid A | CYP2D6 | Competitive | IC50: 21.83 µM, Ki: 10.07 µM | |

| Ganoderic Acid A | CYP2E1 | Competitive | IC50: 28.35 µM, Ki: 13.45 µM |

Experimental Protocols

Detailed methodologies for key in vitro bioactivity screening assays are provided below. These protocols are generalized from the available literature on Ganoderic acids.

Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of the Ganoderic acid for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

b) Cell Counting Kit-8 (CCK-8) Assay

-

Principle: This assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

-

Anti-inflammatory Assays

a) Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.

-

Protocol:

-

Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) or other relevant cell types and pre-treat with various concentrations of the Ganoderic acid for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding an inflammatory stimulus such as lipopolysaccharide (LPS; 1 µg/mL).

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

-

b) Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

-

Principle: ELISA is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

-

Protocol:

-

Sample Collection: Collect cell culture supernatants as described in the Griess assay protocol.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the cytokine concentration based on a standard curve and determine the percentage inhibition.

-

Enzyme Inhibition Assays

a) HIV-1 Protease Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 protease on a synthetic peptide substrate.

-

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a specific buffer, the synthetic substrate, and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 protease.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection: Stop the reaction and measure the product formation. The method of detection can vary, often involving spectrophotometry or fluorescence after cleavage of the substrate.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

b) Angiotensin-Converting Enzyme (ACE) Inhibition Assay

-

Principle: This assay determines the inhibitory effect of a compound on ACE, which converts angiotensin I to angiotensin II. A common method involves using the substrate hippuryl-histidyl-leucine (HHL).

-

Protocol:

-

Reaction Setup: In a reaction tube, combine a buffer solution, the substrate HHL, and the test compound at various concentrations.

-

Enzyme Reaction: Add ACE to start the reaction and incubate at 37°C.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

-

Product Extraction: Extract the product, hippuric acid, with an organic solvent (e.g., ethyl acetate).

-

Quantification: Evaporate the solvent and redissolve the hippuric acid in a suitable solution. Measure the absorbance at 228 nm.

-

Data Analysis: Calculate the percentage of ACE inhibition and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by Ganoderic acids and a general workflow for in vitro bioactivity screening.

Caption: A generalized workflow for the in vitro bioactivity screening of this compound.

Caption: The NF-κB signaling pathway and the potential inhibitory action of Ganoderic acids.

Caption: The MAPK signaling cascade and potential points of inhibition by Ganoderic acids.

Caption: The TGF-β/Smad signaling pathway, a key regulator of fibrosis, and its potential inhibition by Ganoderic acids.

References

Solubility Profile of Ganoderenic Acid H: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ganoderenic Acid H in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from closely related ganoderic acids to provide a robust framework for researchers. The information herein is intended to guide solvent selection, formulation development, and experimental design.

Introduction to this compound

This compound is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. Like other members of the ganoderic acid family, it is a highly oxygenated derivative of lanosterol and is recognized for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The lipophilic nature of this compound presents challenges for its formulation and delivery, making a thorough understanding of its solubility in organic solvents a critical first step in preclinical and pharmaceutical development.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the solubility of other structurally similar ganoderic acids provides valuable insights. The following table summarizes the available quantitative solubility data for key ganoderic acids in common organic solvents. Researchers should consider this data as a starting point and are encouraged to determine the empirical solubility of this compound for their specific applications.

| Ganoderic Acid Analogue | Solvent | Solubility | Temperature (°C) | Citation |

| Ganoderic Acid D | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified | |

| Ganoderic Acid D | Ethanol | ~30 mg/mL | Not Specified | |

| Ganoderic Acid D | Dimethyl Formamide (DMF) | ~30 mg/mL | Not Specified | |

| Ganoderic Acid H | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (174.61 mM) | Not Specified | |

| Ganoderenic Acid B | Dimethyl Sulfoxide (DMSO) | 90.0 mg/mL (174.9 mM) | Not Specified |

Note: The solubility of triterpenoids can be influenced by factors such as purity, crystalline form, and the presence of co-solvents. It is best practice to experimentally verify solubility for each new batch of compound.

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound.

Materials:

-

This compound (crystalline powder)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, chloroform)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or incubator. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Signaling Pathways and Experimental Workflows

Ganoderic acids are known to modulate various signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. While the specific pathways targeted by this compound are still under investigation, it is likely to share mechanisms with other well-studied ganoderic acids.

Commonly Implicated Signaling Pathways

The diagram below illustrates a generalized signaling pathway that is often implicated in the biological activity of ganoderic acids.

Methodological & Application

Application Note: Quantitative Analysis of Ganoderenic Acid H by HPLC-UV

[AN-GAH-HPLC-001]

Introduction

Ganoderenic Acid H is a bioactive triterpenoid found in Ganoderma species, a genus of medicinal mushrooms renowned for their therapeutic properties. As a key marker for quality control and pharmacological research, accurate and reliable quantification of this compound is essential. This application note provides a detailed protocol for the quantitative analysis of this compound in Ganoderma extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for researchers, scientists, and drug development professionals involved in the quality control and standardization of Ganoderma-based products.

Quantitative Data Summary

The following table summarizes the performance metrics for the HPLC-UV method for the analysis of ganoderic acids. While specific data for this compound is not detailed in the provided literature, these values are representative for the analysis of various ganoderic acids using similar HPLC-UV methods.[1]

| Performance Metric | HPLC-UV |

| Linearity (r²) | >0.998 |

| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL |

| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL |

| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% |

| Accuracy/Recovery | 89.1 - 114.0% |

Experimental Protocols

This section details the methodology for the quantitative analysis of this compound, from sample preparation to HPLC-UV analysis.

1. Sample Preparation: Ultrasonic Extraction

This protocol is effective for the extraction of a broad range of triterpenoids from Ganoderma samples.[2]

-

Apparatus: Ultrasonic bath, rotary evaporator, filter apparatus.

-

Reagents: Methanol (HPLC grade), Chloroform (analytical grade).

-

Procedure:

-

Grind dried Ganoderma fruiting bodies or mycelia into a fine powder.

-

Weigh 1.0 g of the powdered sample into a flask.

-

Add 50 mL of methanol.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Filter the extract through a 0.45 µm membrane filter.

-

The filtrate is now ready for HPLC analysis.

-

2. Standard Preparation

-

Procedure:

-

Accurately weigh 1 mg of this compound reference standard.

-

Dissolve the standard in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Filter all standard solutions through a 0.45 µm membrane filter before injection.

-

3. HPLC-UV Method

The separation and quantification are achieved using a reversed-phase HPLC system with UV detection.[3][4][5]

-

Instrumentation: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Acetic Acid in Water

-

B: Acetonitrile

-

-

Gradient Elution: A linear gradient of acetonitrile is often employed. A typical gradient could be:

-

0-35 min: 25-35% B

-

35-45 min: 35-45% B

-

45-90 min: 45-100% B

-

-

Flow Rate: 0.6 - 1.0 mL/min.

-

Detection Wavelength: 252 nm or 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-UV analysis of this compound.

Caption: Workflow for this compound Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jfda-online.com [jfda-online.com]

Application Notes & Protocols: Isolation, Purification, and Analysis of Ganoderenic Acid H from Fungal Extracts

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are significant bioactive compounds found in the medicinal mushroom Ganoderma lucidum. Among these, Ganoderenic Acid H plays a role in various pharmacological activities. The effective isolation and purification of this compound are crucial for research into its therapeutic potential and for the quality control of Ganoderma-based products. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from fungal materials.

Experimental Protocols

Protocol 1: Optimized Extraction of Triterpenoid-Enriched Fraction

This protocol details an optimized method for extracting triterpenoids, including this compound, from the dried and powdered fruiting bodies of Ganoderma lucidum.

Materials:

-

Dried, powdered Ganoderma lucidum fruiting bodies

-

95-100% Ethanol

-

Reflux apparatus or temperature-controlled shaker

-

Filter paper (e.g., Whatman No. 1) or gauze

-

Rotary evaporator

Methodology:

-

Preparation: Weigh the desired amount of dried Ganoderma lucidum powder.

-

Solvent Addition: Add 95-100% ethanol to the powder at a solid-to-liquid ratio of 1:20 (w/v).[1]

-

Extraction: Heat the mixture to 60°C and maintain for 6 hours with continuous stirring or shaking.[2][3] This condition has been shown to increase the yield of this compound significantly.[2][3]

-

Filtration: After extraction, filter the mixture through 8-layer gauze or appropriate filter paper to separate the ethanol extract from the solid residue.

-

Re-extraction: Repeat the extraction process on the residue two more times to ensure maximum recovery of triterpenoids.

-

Concentration: Combine all ethanol supernatants and concentrate the solution under reduced pressure using a rotary evaporator at a temperature of 50°C.

-

Drying: The resulting concentrated extract can be freeze-dried or dried under a vacuum to yield a crude triterpenoid-enriched powder.

Protocol 2: Purification of this compound

This protocol describes a multi-step chromatographic procedure to isolate this compound from the crude extract.

Part A: Initial Cleanup via Column Chromatography

Materials:

-

Crude triterpenoid extract

-

Silica gel (for column chromatography)

-

Solvents: Chloroform, Acetone, Hexane, Ethyl Acetate

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and chamber

Methodology:

-

Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and apply it to the top of the silica gel column.

-

Gradient Elution: Elute the column with a gradient of solvents to separate fractions based on polarity. A common gradient system is chloroform/acetone or hexane-ethyl acetate.

-

Fraction Collection: Collect fractions of a defined volume using a fraction collector.

-

TLC Monitoring: Monitor the collected fractions using TLC to identify those containing triterpenoids. Pool the fractions that show the presence of the target compounds.

-

Concentration: Concentrate the pooled fractions under reduced pressure to obtain a triterpenoid-rich fraction.

Part B: High-Resolution Purification via Semi-Preparative HPLC

Materials:

-

Triterpenoid-rich fraction from Part A

-

Semi-preparative HPLC system with a UV detector

-

Reversed-phase C18 semi-preparative column (e.g., 250 mm x 25 mm, 7 µm)

-

HPLC-grade solvents: Acetonitrile, Methanol, Water, Acetic Acid

-

0.22 µm syringe filters

Methodology:

-

Sample Preparation: Dissolve the triterpenoid-rich fraction in a suitable solvent (e.g., 50% ethanol) and filter it through a 0.22 µm syringe filter.

-

Method Development: First, develop an analytical HPLC method to achieve good separation of the target compounds. A typical mobile phase consists of a gradient of acetonitrile and 0.1-2% aqueous acetic acid.

-

Semi-Preparative Separation: Scale up the optimized analytical method to the semi-preparative system. Inject the prepared sample onto the C18 column.

-

Elution and Detection: Elute the column with the optimized mobile phase gradient. Monitor the separation at a wavelength of approximately 252-254 nm.

-

Fraction Collection: Collect the peaks corresponding to this compound based on retention time established during analytical runs.

-

Purity Analysis & Crystallization: Analyze the purity of the collected fractions using analytical HPLC. Concentrate the pure fractions. If desired, crystallization can be achieved by dissolving the residue in a minimal amount of a hot solvent like methanol or ethanol and allowing it to cool slowly.

Data Presentation

Quantitative data from various studies are summarized below for easy reference and comparison.